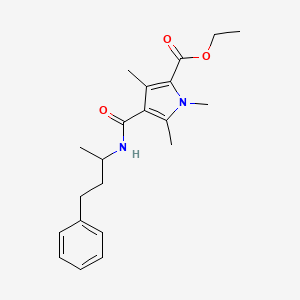
ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate, also known as ETPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ETPC is a pyrrole derivative that has been synthesized using various methods and has been found to possess a range of biochemical and physiological effects.
作用機序
The mechanism of action of ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate is not fully understood. However, it has been suggested that ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate may exert its effects by inhibiting the activity of enzymes involved in various biochemical pathways. For example, ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been found to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. In addition, ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been shown to inhibit the growth of cancer cells and to inhibit acetylcholinesterase activity. ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has also been found to have antioxidant activity, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate in lab experiments is its potential therapeutic applications. ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been shown to possess a range of biochemical and physiological effects, which may make it a promising candidate for the development of new drugs. However, one limitation of using ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity profile of ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate and its potential side effects.
将来の方向性
There are several future directions for research on ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate. One area of research is the development of new drugs based on ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate. ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been shown to possess a range of biochemical and physiological effects, which may make it a promising candidate for the development of new drugs. Another area of research is the investigation of the mechanism of action of ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate. Further studies are needed to determine the exact mechanism by which ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate exerts its effects. Finally, more studies are needed to determine the toxicity profile of ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate and its potential side effects, as this will be important for the development of new drugs based on ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate.
合成法
Ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate can be synthesized using different methods, including the reaction of 1,3,5-trimethylpyrrole-2-carboxylic acid with 4-phenylbutan-2-amine, followed by treatment with ethyl chloroformate. Another method involves the reaction of 1,3,5-trimethylpyrrole-2-carboxylic acid with 4-phenylbutan-2-ylamine, followed by treatment with thionyl chloride and then ethyl chloroformate.
科学的研究の応用
Ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been extensively studied for its potential applications in various fields. In the field of medicine, ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential anticancer activity by inhibiting the growth of cancer cells. In addition, ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.
特性
IUPAC Name |
ethyl 1,3,5-trimethyl-4-(4-phenylbutan-2-ylcarbamoyl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-6-26-21(25)19-15(3)18(16(4)23(19)5)20(24)22-14(2)12-13-17-10-8-7-9-11-17/h7-11,14H,6,12-13H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBFNHCBLQSGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC(C)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

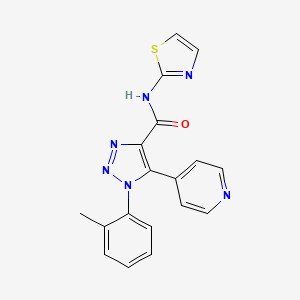
![3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2538473.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538474.png)
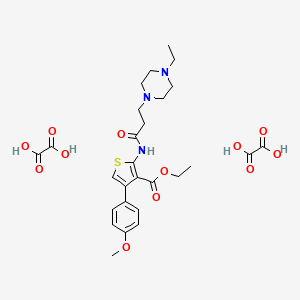

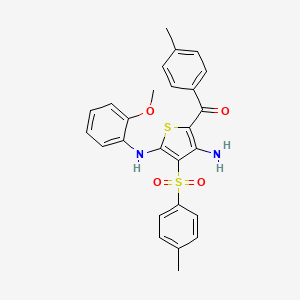
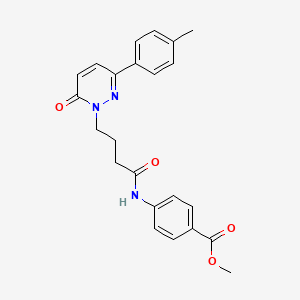
![Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazol idino[1,2-h]purin-3-yl]acetate](/img/structure/B2538485.png)
![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)
![2-Chloro-N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]acetamide](/img/structure/B2538487.png)
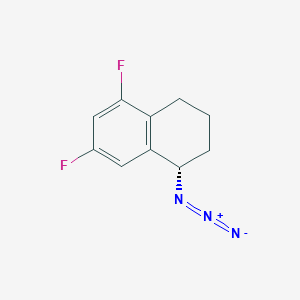

![2-Chloro-N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2538490.png)
![2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2538494.png)